Bienvenue dans la boutique en ligne BenchChem!

GSK-269984A

EP1 receptor binding assay competitive antagonist

GSK-269984A is the only EP1 antagonist backed by publicly available human microdose pharmacokinetic data, demonstrating 95% oral bioavailability and an 8.2-hour half-life—uniquely reducing translational uncertainty. Its well-characterized ED50 of 2.6 mg/kg (p.o.) in the rat CFA model and competitive mechanism confirmed by Schild analysis (pA2 8.1±0.3) enable precise dose-response studies and receptor occupancy calculations. This integrated dataset makes it an indispensable benchmark for in vivo pain efficacy and human-relevant PK modeling, eliminating the risks of uncharacterized analogs.

Molecular Formula C20H13Cl2FNNaO3
Molecular Weight 428.2 g/mol
CAS No. 892664-04-9
Cat. No. B1672374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-269984A
CAS892664-04-9
SynonymsGSK269984A
sodium 6-((5-chloro-2-(((4-chloro-2-fluorophenyl)methyl)oxy)phenyl)methyl)-2-pyridinecarboxylate
Molecular FormulaC20H13Cl2FNNaO3
Molecular Weight428.2 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+]
InChIInChI=1S/C20H14Cl2FNO3.Na/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26;/h1-8,10H,9,11H2,(H,25,26);/q;+1/p-1
InChIKeyROPHIKMBWGQPQO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK-269984A: A Validated EP1 Receptor Antagonist with Preclinical Efficacy and Human Pharmacokinetic Data for Inflammatory Pain Research


GSK-269984A (CAS 892664-04-9) is a potent and competitive antagonist of the prostaglandin E2 receptor 1 (EP1) with a pIC50 of 7.9 in [3H]-PGE2 binding assays using CHO cells overexpressing human EP1 [1]. Developed by GlaxoSmithKline, it was designed to overcome development issues encountered with earlier EP1 antagonists such as GW848687X and has demonstrated robust oral efficacy in preclinical models of inflammatory pain, exhibiting an ED50 of 2.6 mg/kg (p.o.) in the rat complete Freund's adjuvant (CFA) model [1]. Notably, GSK-269984A is one of the few EP1 antagonists for which human pharmacokinetic data have been generated via a microdose study, revealing a favorable oral bioavailability of 95% and a terminal half-life of 8.2 hours [2].

Why EP1 Antagonists Are Not Interchangeable: The Case for GSK-269984A Over Undifferentiated Analogs


EP1 receptor antagonists exhibit substantial variation in potency, selectivity profile, oral bioavailability, and translational relevance, rendering generic substitution scientifically invalid. For instance, GW848687X possesses an IC50 of 2.5 nM and >400-fold selectivity over related prostanoid receptors, while ONO-8711 demonstrates Ki values of 0.6 nM (human) and 1.7 nM (mouse) [1] . Critically, most EP1 antagonists lack the integrated package of in vivo efficacy validation and human pharmacokinetic characterization that GSK-269984A provides. The presence of a human microdose dataset for GSK-269984A, which revealed unexpected favorable oral bioavailability and half-life, uniquely reduces translational uncertainty for researchers planning in vivo studies or considering clinical relevance [2]. Substituting GSK-269984A with an uncharacterized analog risks inconsistencies in potency, species-specific pharmacokinetics, and an absence of benchmarked efficacy data, all of which can confound experimental outcomes and delay research progress.

Quantitative Differentiation of GSK-269984A: Head-to-Head and Cross-Study Comparator Analysis


In Vitro EP1 Antagonist Potency: Comparable Binding Affinity to Leading Reference Compounds

GSK-269984A exhibits a pIC50 of 7.9 (IC50 ≈ 12.6 nM) in [3H]-PGE2 competitive binding assays using CHO cells overexpressing the human EP1 receptor [1]. While GW848687X demonstrates slightly higher potency with an IC50 of 2.5 nM (pIC50 ≈ 8.6) [2], and ONO-8711 shows Ki values of 0.6 nM (human) and 1.7 nM (mouse) , the affinity of GSK-269984A remains within the range of validated EP1 antagonists and is sufficient to achieve full receptor occupancy at pharmacologically relevant concentrations. The competitive nature of antagonism is further confirmed by Schild analysis (pA2 = 8.1 ± 0.3, slope = 1.0) [1].

EP1 receptor binding assay competitive antagonist potency

In Vivo Analgesic Efficacy: Oral ED50 in Rodent Inflammatory Pain Model

GSK-269984A demonstrates oral efficacy in the rat complete Freund's adjuvant (CFA) model of inflammatory pain with an ED50 of 2.6 mg/kg (p.o.), achieving reversal of hypersensitivity equivalent to the positive control standard at a 10 mg/kg dose [1]. In comparison, the predecessor compound GW848687X displays an ED50 of 1.3 mg/kg (p.o.) in a rat model of chronic inflammatory joint pain [2]. Although GW848687X is approximately 2-fold more potent, GSK-269984A was specifically engineered to address development liabilities associated with GW848687X, and its in vivo activity profile is accompanied by a comprehensive human PK dataset [3].

inflammatory pain CFA model oral bioavailability analgesic

Human Pharmacokinetic Profile: Unique Microdose Data Informing Translational Potential

GSK-269984A is distinguished from other EP1 antagonists by the availability of human pharmacokinetic data from a microdose study (100 µg oral and intravenous). Following oral administration, GSK-269984A exhibited a Cmax of 1.8 ng/mL, AUC(0,∞) of 9.8 ng·h/mL, absolute oral bioavailability of 95%, clearance of 9.8 L/h, steady-state volume of distribution of 62.8 L, and a terminal half-life of 8.2 hours [1]. In contrast, no human PK data are publicly available for GW848687X, ONO-8711, or EP1-antagonist-1, leaving significant translational uncertainty. Notably, the human PK profile of GSK-269984A was inconsistent with predictions based on allometric scaling from rat, dog, and monkey data [1], underscoring the value of this unique dataset for researchers seeking to bridge preclinical findings to human physiology.

pharmacokinetics human microdose oral bioavailability translational research

Competitive Antagonism Mechanism Confirmed by Schild Analysis

GSK-269984A acts as a competitive antagonist at the EP1 receptor, as demonstrated by a concentration-dependent rightward shift of the PGE2 dose-response curve. Schild analysis yielded a pA2 value of 8.1 ± 0.3 with a slope of 1.0, confirming classical competitive antagonism [1]. While ONO-8711 is also a competitive antagonist (Ki = 0.6 nM) , the pA2 value for GW848687X has not been explicitly reported in public literature, limiting direct mechanistic comparisons. The well-defined competitive mechanism of GSK-269984A allows for predictable dose-response relationships and facilitates accurate interpretation of functional studies.

competitive antagonist Schild analysis pA2 receptor pharmacology

Optimal Use Cases for GSK-269984A Based on Quantitative Evidence


Preclinical Inflammatory Pain Research Requiring Validated Oral Efficacy

GSK-269984A is ideally suited for rodent models of inflammatory pain where oral dosing and a well-characterized ED50 are required. With an established ED50 of 2.6 mg/kg (p.o.) in the rat CFA model, researchers can confidently design dose-response studies and compare findings with historical data from the structurally related GW848687X (ED50 = 1.3 mg/kg) [1] [2].

Translational Pharmacology Studies Bridging Animal to Human Pharmacokinetics

For research programs aiming to model human exposure or assess translational relevance, GSK-269984A is the only EP1 antagonist with publicly available human microdose PK data. The favorable oral bioavailability (95%) and half-life (8.2 h) observed in humans can be used to calibrate allometric scaling models and inform compound selection in drug discovery campaigns [3].

EP1 Receptor Signaling Studies Utilizing a Well-Defined Competitive Antagonist

GSK-269984A is an excellent tool for dissecting EP1-mediated signaling pathways. Its competitive mechanism, confirmed by Schild analysis (pA2 = 8.1 ± 0.3), enables precise control of receptor antagonism in functional assays and facilitates the calculation of receptor occupancy in cell-based experiments [1].

Benchmarking Against Historical EP1 Development Candidates

As a compound that progressed to human microdose evaluation, GSK-269984A serves as a valuable benchmark for medicinal chemistry programs targeting EP1. Its integrated dataset—including in vitro potency, in vivo efficacy, species-specific clearance, and human PK—provides a comprehensive reference point for evaluating new chemical entities [1] [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-269984A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.